1,4-Dichloro-1-butyne
Description
1,4-Dichloro-1-butyne (C₄H₄Cl₂) is a chlorinated alkyne characterized by a terminal triple bond and chlorine substituents at positions 1 and 2. It is primarily synthesized via the reaction of butyne-1,4-diol with phosgene, followed by isomerization in the presence of copper(I) chloride and amines . This compound serves as a critical intermediate in the production of 2,3-dichlorobutadiene, a monomer for specialized polychloroprene rubbers that exhibit reduced crystallinity . Its high reactivity, attributed to the electron-withdrawing chlorine atoms and unsaturated triple bond, makes it valuable in organochlorine synthesis but also necessitates careful handling and stabilization during industrial processes.
Properties
CAS No. |
83682-45-5 |
|---|---|
Molecular Formula |
C4H4Cl2 |
Molecular Weight |
122.98 g/mol |
IUPAC Name |
1,4-dichlorobut-1-yne |
InChI |
InChI=1S/C4H4Cl2/c5-3-1-2-4-6/h1,3H2 |
InChI Key |
XEWVKAUWLHVBHH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C#CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 1,4-dichloro-1-butyne and related chlorinated hydrocarbons are outlined below:
Table 1: Structural and Functional Comparison
Key Distinctions
Reactivity: this compound’s alkyne moiety and chlorine substituents render it highly reactive, particularly in isomerization and dehydrochlorination reactions. 2,3-Dichlorobutadiene’s conjugated diene system enhances its polymerization capability but necessitates stabilization with inhibitors like nitric oxide (0.1 vol% NO) to prevent premature reactions . Chloroprene, while structurally similar to 2,3-dichlorobutadiene, exhibits lower reactivity, enabling its widespread industrial use without stringent stabilization .
Synthesis Pathways :
- This compound is produced via phosgene-mediated chlorination of butyne-1,4-diol, whereas 2,3-dichlorobutadiene is derived from its isomerization .
- Alternative routes for 2,3-dichlorobutadiene include dehydrochlorination of 1,2,3,4-tetrachlorobutane or 2,3,4-trichlorobutene using NaOH, bypassing this compound .
Industrial Applications :
- This compound’s role is confined to intermediate synthesis, while 2,3-dichlorobutadiene is directly incorporated into polymers.
- Chloroprene dominates commercial polychloroprene production due to its balanced reactivity and cost-effectiveness.
Research Findings and Data
Table 2: Catalytic Isomerization Conditions for this compound
| Catalyst System | Reaction Conditions | Yield of 2,3-Dichlorobutadiene | Reference |
|---|---|---|---|
| CuCl + Amines | 80–120°C, inert atmosphere | 75–85% | |
| Thermal isomerization | >150°C, no catalyst | <50% (with side products) |
Critical Observations :
- Copper(I) chloride with amines (e.g., pyridine) significantly enhances isomerization efficiency, achieving yields >75% .
- Uncontrolled thermal isomerization leads to side reactions, including polymerization and decomposition.
- Industrial dehydrochlorination of 1,2,3,4-tetrachlorobutane using NaOH produces 2,3-dichlorobutadiene with comparable efficiency (70–80% yield) .
Analytical and Industrial Considerations
- Stabilization: 2,3-Dichlorobutadiene requires NO inhibition to mitigate explosive polymerization risks, a challenge absent in chloroprene processing .
- Quality Control : Analytical methods for chlorinated compounds (e.g., GC-MS) rely on deuterated standards like 1,4-Dichlorobenzene-d4 for precise quantification .
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